2,4(1H,3H)-Pyrimidinedione, 5-fluorodihydro-6-hydroxy-

Descripción general

Descripción

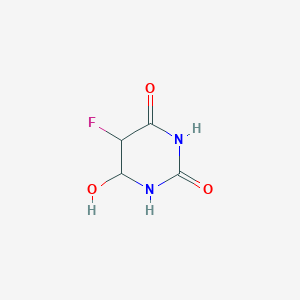

2,4(1H,3H)-Pyrimidinedione, 5-fluorodihydro-6-hydroxy-, also known as 2,4(1H,3H)-Pyrimidinedione, 5-fluorodihydro-6-hydroxy-, is a useful research compound. Its molecular formula is C4H5FN2O3 and its molecular weight is 148.09 g/mol. The purity is usually 95%.

The exact mass of the compound 2,4(1H,3H)-Pyrimidinedione, 5-fluorodihydro-6-hydroxy- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 528189. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4(1H,3H)-Pyrimidinedione, 5-fluorodihydro-6-hydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4(1H,3H)-Pyrimidinedione, 5-fluorodihydro-6-hydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as 5-fluorouracil, act as thymidylate synthase inhibitors . Thymidylate synthase is an enzyme that is crucial for DNA replication, and its inhibition can lead to cell death .

Mode of Action

It is suggested that the compound might interact with its targets through a proton-coupled electron transfer (pcet) mechanism . This involves the transfer of a proton and an electron from the compound to its target, which can lead to changes in the target’s function .

Biochemical Pathways

Similar compounds like 5-fluorouracil are known to interfere with the synthesis of the pyrimidine thymidylate, a nucleotide required for dna replication . This can lead to downstream effects such as the inhibition of cell growth and induction of cell death .

Pharmacokinetics

It is known that the compound has a molecular weight of 14809300, a density of 163g/cm3, and a melting point of >130ºC .

Result of Action

It is suggested that the compound might have cytotoxic effects on cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-fluoro-6-hydroxy-1,3-diazinane-2,4-dione. For instance, the compound’s reactivity towards superoxide radical anion (O2•−) and hydroperoxyl radical (HO2•) was investigated using density functional theory (DFT) calculations . The results suggested that the oxidation of the compound by O2•− or HO2• in water is feasible . The actual oxidant along the pcet pathways is ho2• with a short lifetime, suggesting that the biodegradability of the compound by o2•− (ho2•) is governed by the complex formation step and the concerted pcet .

Análisis Bioquímico

Biochemical Properties

It is known that the compound can undergo enzymatic oxidation and hydrolysis by homogeneous dihydropyrimidine dehydrogenase (DPDase) and dihydropyrimidine aminohydrolase (DPHase), respectively . These interactions suggest that 5-fluoro-6-hydroxy-1,3-diazinane-2,4-dione may play a role in certain biochemical reactions involving these enzymes.

Cellular Effects

Given its potential interactions with enzymes such as DPDase and DPHase , it is plausible that this compound could influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Based on its potential interactions with DPDase and DPHase , it is possible that this compound exerts its effects at the molecular level through binding interactions with these enzymes, potentially leading to enzyme inhibition or activation and changes in gene expression.

Actividad Biológica

Chemical Identity

- Common Name : 2,4(1H,3H)-Pyrimidinedione, 5-fluorodihydro-6-hydroxy-

- CAS Number : 37103-91-6

- Molecular Formula : C4H5FN2O3

- Molecular Weight : 148.093 g/mol

- Density : 1.63 g/cm³

- Melting Point : >130°C (dec.)

This compound is notable for its potential biological activities, particularly in the realm of pharmaceuticals and medicinal chemistry.

Antitumor Activity

Research has indicated that 2,4(1H,3H)-pyrimidinedione derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines. The mechanism often involves the inhibition of DNA synthesis and interference with cellular metabolic pathways.

The biological activity of this compound is primarily attributed to its ability to mimic nucleobases in nucleic acids. This mimetic property allows it to interfere with processes such as:

- DNA replication

- RNA transcription

- Protein synthesis

Case Studies

-

Inhibition of Cancer Cell Proliferation

A study published in Tetrahedron Letters demonstrated that derivatives of pyrimidinedione could inhibit the proliferation of human leukemia cells. The IC50 values for these compounds ranged significantly, indicating varying potency levels based on structural modifications . -

Antiviral Properties

Another investigation highlighted the antiviral activity against herpes simplex virus (HSV). The compound exhibited a dose-dependent inhibition of viral replication in vitro, suggesting potential therapeutic applications in antiviral drug development .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities reported for various derivatives of 2,4(1H,3H)-pyrimidinedione:

Safety and Handling

When handling this compound, it is important to observe safety precautions due to its potential toxicity. Risk phrases associated with this compound include:

- Harmful if inhaled or absorbed through skin.

- Irritating to eyes and skin.

Storage Conditions

Store at -20°C in a freezer to maintain stability and prevent degradation.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the following chemical characteristics:

- IUPAC Name : 2,4(1H,3H)-Pyrimidinedione, 5-fluorodihydro-6-hydroxy-

- Molecular Formula : C4H5FN2O3

- CAS Number : 37103-91-6

- Molecular Weight : 150.09 g/mol

Anticancer Activity

One of the primary applications of this compound lies in its potential as an anticancer agent. Research has shown that derivatives of pyrimidinedione exhibit significant cytotoxic effects against various cancer cell lines.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the pyrimidinedione structure can enhance its inhibitory activity against thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells. The fluorine substitution at the 5-position appears to increase binding affinity and potency compared to non-fluorinated analogs .

Antiviral Properties

Research indicates that 5-fluorodihydro-6-hydroxy-2,4(1H,3H)-pyrimidinedione may also possess antiviral properties. It has been studied for its effectiveness against viral infections by interfering with viral replication processes.

Case Study:

In a study focusing on antiviral compounds, derivatives were tested against herpes simplex virus (HSV). The results indicated that certain derivatives exhibited significant antiviral activity by inhibiting viral DNA synthesis .

Data Table: Summary of Biological Activities

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing various biologically active molecules. Its unique structure allows for modifications that can lead to new compounds with enhanced therapeutic properties.

Case Study:

A synthetic route involving the reaction of pyrimidinedione with different amines has been explored to create a library of compounds with diverse biological activities. This approach has led to the identification of several promising candidates for further development in drug discovery .

Propiedades

IUPAC Name |

5-fluoro-6-hydroxy-1,3-diazinane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FN2O3/c5-1-2(8)6-4(10)7-3(1)9/h1-2,8H,(H2,6,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWONXBGDFDRWRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(NC(=O)NC1=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40958273 | |

| Record name | 5-Fluoro-4,5-dihydropyrimidine-2,4,6-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37103-91-6 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-fluorodihydro-6-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037103916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 37103-91-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluoro-4,5-dihydropyrimidine-2,4,6-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.